4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol
Overview
Description
GW559768X: is a small-molecule ATP-competitive kinase inhibitor. It is part of the Published Kinase Inhibitor Set (PKIS), which includes a variety of compounds designed to inhibit protein kinases, a class of enzymes that play crucial roles in cellular signaling pathways . This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW559768X involves the construction of a 4-anilinoquinoline scaffold, which is a common motif in kinase inhibitors . The synthetic route typically includes the following steps:
Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.
Aniline Substitution: The quinoline core is then functionalized with an aniline group at the 4-position.
Introduction of Functional Groups: Additional functional groups, such as difluoromethyl, are introduced to enhance the compound’s activity and selectivity.
Industrial Production Methods: Industrial production of GW559768X would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: GW559768X primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups on the quinoline ring .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with GW559768X include amines and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain substitution reactions.
Major Products: The major products of reactions involving GW559768X are typically substituted quinolines, which retain the core structure but have different functional groups attached .
Scientific Research Applications
Mechanism of Action
GW559768X exerts its effects by competitively inhibiting the ATP-binding site of protein kinases. This prevents the phosphorylation of target proteins, thereby disrupting kinase-mediated signaling pathways . The compound has been shown to inhibit a broad spectrum of kinases, making it a valuable tool for studying kinase function and developing targeted therapies .
Comparison with Similar Compounds
GW440139A: Another broad-spectrum kinase inhibitor with similar structural features.
Lapatinib: A clinical kinase inhibitor with a narrower spectrum of activity.
Erlotinib: A selective epidermal growth factor receptor inhibitor used in cancer therapy.
Uniqueness: GW559768X is unique due to its broad-spectrum activity, which allows it to inhibit multiple kinases simultaneously. This makes it particularly useful for studying complex signaling networks and developing multi-targeted therapies .
Properties
IUPAC Name |
4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-4-12(20)9-17(11)19-16-7-8-18-15-6-5-13(10-14(15)16)23(2,21)22/h3-10,20H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZLDLRNBQWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.